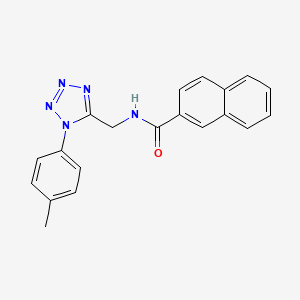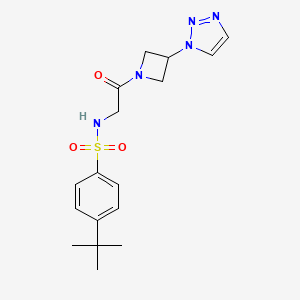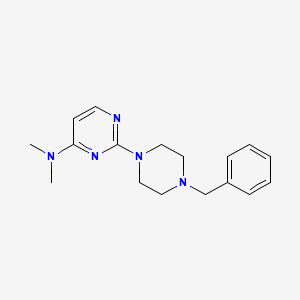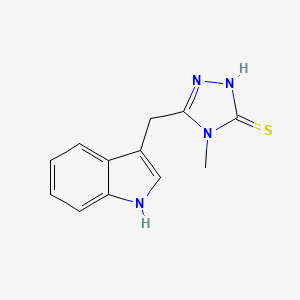![molecular formula C9H10BrNO2 B2783142 [(3-Bromobenzyl)amino]acetic acid CAS No. 501653-62-9](/img/structure/B2783142.png)
[(3-Bromobenzyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3-Bromobenzyl)amino]acetic acid is an organic compound with the molecular formula C9H10BrNO2 It is characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to an aminoacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Bromination of Benzylamine: : The synthesis of [(3-Bromobenzyl)amino]acetic acid typically begins with the bromination of benzylamine. This step involves the reaction of benzylamine with bromine in the presence of a suitable solvent, such as acetic acid, to yield 3-bromobenzylamine.
-
Formation of this compound: : The 3-bromobenzylamine is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form this compound. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : [(3-Bromobenzyl)amino]acetic acid can undergo oxidation reactions, where the amino group is converted to a nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.
-
Reduction: : The compound can also be reduced to form [(3-Bromobenzyl)amino]ethanol using reducing agents such as lithium aluminum hydride.
-
Substitution: : The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium azide can replace the bromine with an azide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products Formed
Oxidation: Formation of [(3-Nitrobenzyl)amino]acetic acid.
Reduction: Formation of [(3-Bromobenzyl)amino]ethanol.
Substitution: Formation of [(3-Azidobenzyl)amino]acetic acid.
Applications De Recherche Scientifique
Chemistry
[(3-Bromobenzyl)amino]acetic acid is used as an intermediate in the synthesis of various organic compounds. Its bromine atom allows for further functionalization, making it a versatile building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in elucidating biological pathways.
Medicine
The compound is investigated for its potential therapeutic applications. Its structural similarity to certain neurotransmitters suggests it may have activity in the central nervous system, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its reactivity and functional groups make it suitable for various chemical processes.
Mécanisme D'action
The mechanism by which [(3-Bromobenzyl)amino]acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and aminoacetic acid moiety allow it to form specific interactions, influencing biological pathways and chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(3-Chlorobenzyl)amino]acetic acid
- [(3-Fluorobenzyl)amino]acetic acid
- [(3-Iodobenzyl)amino]acetic acid
Uniqueness
[(3-Bromobenzyl)amino]acetic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it particularly useful in specific synthetic applications.
Propriétés
IUPAC Name |
2-[(3-bromophenyl)methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-8-3-1-2-7(4-8)5-11-6-9(12)13/h1-4,11H,5-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMCEIXNBBYYAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2783059.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-phenylpropyl)urea](/img/structure/B2783060.png)

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylbutanamide](/img/structure/B2783062.png)
![(Z)-N-[2-(Benzenesulfinyl)ethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide](/img/structure/B2783063.png)



![1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-3-carboxamide](/img/structure/B2783070.png)
methanone](/img/structure/B2783076.png)
![2-({[5-(butan-2-ylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine](/img/structure/B2783078.png)

![8-cyclohexyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2783081.png)
![2-methoxy-5-[2-(propan-2-yl)-2H-tetrazol-5-yl]aniline](/img/structure/B2783082.png)
